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Compound of Interest

Compound Name: AZD5597

Cat. No.: B1683948

AZD5597: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-
depth overview of the core physicochemical properties, biological activity, and relevant
experimental considerations for the potent cyclin-dependent kinase (CDK) inhibitor, AZD5597.
This guide is intended to serve as a comprehensive resource to facilitate further investigation
and application of this compound in a research setting.

Core Physicochemical Properties

AZD5597 is an imidazole pyrimidine amide derivative with excellent physicochemical properties
that make it suitable for intravenous dosing.[1][2] A summary of its key quantitative data is
presented below for easy reference and comparison.
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Property Value Source(s)

Molecular Formula C23H28FN70 [3114]

Molecular Weight 437.52 g/mol [3]
(S)-(4-((5-fluoro-4-(1-isopropyl-
2-methyl-1H-imidazol-5-

IUPAC Name yl)pyrimidin-2-yl)Jamino)phenyl)  [4]
(3-(methylamino)pyrrolidin-1-
yl)methanone

CAS Number 924641-59-8 [4][5]

Appearance Solid powder [31[4]

Purity >98% [3][4]
Soluble in DMSO, Ethanol,

Solubility Water, and Methanol.[3][5] [31141[5]
Insoluble in water.[4]

Boiling Point 679.0 £ 65.0 °C at 760 mmHg [3]

Density 1.32 + 0.1 g/cm3 [3]
NTSDIIMNXYJING-

InChl Key [3114]
SFHVURJKSA-N
CC1=NC=C(N1C(C)C)C2=NC(
=NC=C2F)NC3=CC=C(C=C3)

SMILES [4]

C(=O)N4C--INVALID-LINK--
CC4

Storage Conditions

Dry, dark, and at 0 - 4 °C for
short term (days to weeks) or
-20 °C for long term (months to

years).[4]

[4]

Biological Activity and Mechanism of Action
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AZD5597 is a potent inhibitor of cyclin-dependent kinases (CDKSs), specifically targeting CDK1
and CDK2 with high affinity.[4][5][6] CDKs are key regulators of the cell cycle, and their
dysregulation is a hallmark of many cancers.[7] By inhibiting CDK1 and CDK2, AZD5597
disrupts the cell cycle progression, leading to anti-proliferative effects in a range of cancer cell
lines.[1][2]

The primary mechanism of action of AZD5597 involves binding to the ATP-binding pocket of
CDK1 and CDK2, preventing the phosphorylation of their downstream substrates. This leads to
cell cycle arrest, primarily at the G1/S and G2/M transitions, and ultimately induces apoptosis in
cancer cells.

Below is a diagram illustrating the simplified signaling pathway affected by AZD5597.
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Simplified CDK1/2 Signaling Pathway and Inhibition by AZD5597
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AZD5597 inhibits CDK1 and CDKZ2, halting cell cycle progression.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and physicochemical
characterization of AZD5597 are not readily available in the public domain, this section outlines
general methodologies for key in vitro assays based on its known biological activity.
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In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of AZD5597 against its target kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of AZD5597 against
CDK1 and CDK2.

General Methodology:

e Reagents and Materials: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E enzymes,
ATP, a suitable peptide or protein substrate (e.g., histone H1), kinase assay buffer, and a
detection reagent (e.g., ADP-Glo™ Kinase Assay).

e Procedure:

o

A dilution series of AZD5597 is prepared in an appropriate solvent (e.g., DMSO).

o The kinase, substrate, and AZD5597 are incubated together in the assay buffer in a

microplate format.
o The kinase reaction is initiated by the addition of ATP.
o The reaction is allowed to proceed for a defined period at a controlled temperature.

o The reaction is stopped, and the amount of product formed (phosphorylated substrate) or
ATP consumed is quantified using a suitable detection method.

o IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
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Workflow for In Vitro Kinase Inhibition Assay
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A generalized workflow for determining kinase inhibitor potency.

Cell Proliferation Assay

This assay measures the effect of AZD5597 on the growth of cancer cell lines.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1683948?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal
growth inhibitory concentration (G150) of AZD5597 in various cancer cell lines.

General Methodology:

e Cell Culture: Cancer cell lines of interest (e.g., LoVo, SW620) are cultured under standard
conditions.[5]

e Procedure:

[¢]

Cells are seeded into 96-well plates and allowed to adhere overnight.

o A serial dilution of AZD5597 is added to the wells.

o Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[6]
o Cell viability or proliferation is assessed using a suitable method, such as:

» BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.[6]

» MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell
viability.

» CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP as an indicator of
metabolically active cells.

o EC50/GI50 values are determined from the dose-response curves.
In Vivo Efficacy Studies
AZD5597 has demonstrated anti-tumor activity in preclinical in vivo models.[5]
Objective: To evaluate the anti-tumor efficacy of AZD5597 in a xenograft mouse model.
General Methodology:

e Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted
with human cancer cells (e.g., SW620 colon adenocarcinoma).[5]
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» Dosing: Once tumors reach a palpable size, mice are treated with AZD5597 (e.g., 15 mg/kg)
via a suitable route of administration, such as intraperitoneal injection, on an intermittent
schedule.[5][6]

e Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and
general health are also monitored.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, and the anti-tumor effect of AZD5597 is assessed by comparing the tumor growth in the

treated group to the control group.

The logical relationship between the physicochemical properties, in vitro activity, and in vivo
efficacy of AZD5597 is depicted in the diagram below.
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Key properties of AZD5597 leading to its in vivo efficacy.

This technical guide provides a foundational understanding of AZD5597 for research purposes.
For specific experimental applications, further optimization of the outlined protocols may be
necessary. It is also recommended to consult the primary literature for more detailed
information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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